
7-Methoxy-3-pentyl-1,2-dihydronaphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is a chemical compound belonging to the class of dihydronaphthalenes These compounds are characterized by a partially hydrogenated naphthalene ring system, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene typically involves the dearomatisation of naphthalene derivatives through nucleophilic addition of organometallic reagents. One common method includes the use of 2,2-difluorovinyl ketones bearing an aryl group, which can be cyclized to form the desired dihydronaphthalene structure using trimethylsilylating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale dearomatisation processes, utilizing robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed coupling reactions and gold(I)-catalyzed intramolecular rearrangements are also explored for efficient synthesis .
化学反应分析
Types of Reactions
7-Methoxy-3-pentyl-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield fully hydrogenated naphthalene derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as bromine or chlorine in the presence of Lewis acids like aluminum chloride.
Major Products Formed
The major products formed from these reactions include naphthoquinones, fully hydrogenated naphthalenes, and various substituted naphthalene derivatives .
科学研究应用
7-Methoxy-3-pentyl-1,2-dihydronaphthalene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a fluorescent ligand for estrogen receptors.
Medicine: Investigated for its activity as a Hepatitis C NS5B polymerase inhibitor and its potential role in treating congestive heart failure and myocardial fibrosis.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 7-Methoxy-3-pentyl-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent ligand, it binds to estrogen receptors, altering their conformation and activity. As an inhibitor of Hepatitis C NS5B polymerase, it interferes with the viral replication process by binding to the active site of the enzyme .
相似化合物的比较
Similar Compounds
- 7-Methoxy-3-phenyl-1,2-dihydronaphthalene
- 7-Methoxy-3-(1-naphthoyl)-1,2-dihydronaphthalene
- 7-Methoxy-3-(2-naphthoyl)-1,2-dihydronaphthalene
Uniqueness
7-Methoxy-3-pentyl-1,2-dihydronaphthalene is unique due to the presence of the pentyl group, which imparts distinct hydrophobic properties and influences its reactivity and binding affinity in biological systems. This makes it a valuable compound for specific applications where hydrophobic interactions play a crucial role .
属性
CAS 编号 |
66339-10-4 |
|---|---|
分子式 |
C16H22O |
分子量 |
230.34 g/mol |
IUPAC 名称 |
7-methoxy-3-pentyl-1,2-dihydronaphthalene |
InChI |
InChI=1S/C16H22O/c1-3-4-5-6-13-7-8-15-12-16(17-2)10-9-14(15)11-13/h9-12H,3-8H2,1-2H3 |
InChI 键 |
GWWJRIYTDDYEHJ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC2=C(CC1)C=C(C=C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



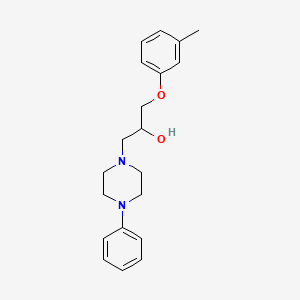

![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
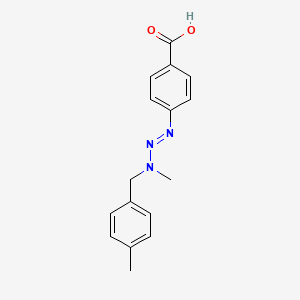
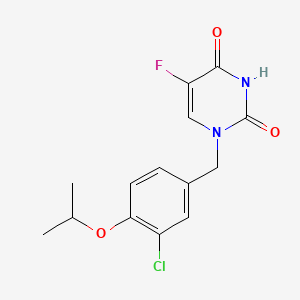
![3-Hydroxy-2-[(2-hydroxyethyl)sulfanyl]-N-phenylbutanamide](/img/structure/B14483063.png)
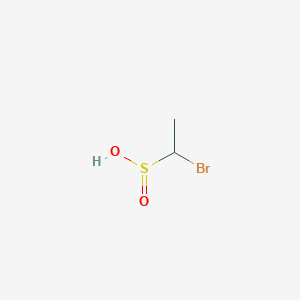
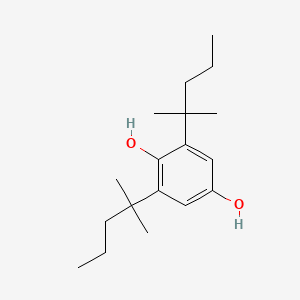
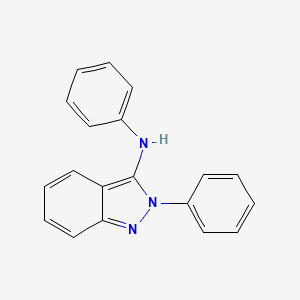

![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
